molecular formula C7H5ClO2 B104083 2-Chloro-5-hydroxybenzaldehyde CAS No. 7310-94-3

2-Chloro-5-hydroxybenzaldehyde

Cat. No. B104083
CAS RN: 7310-94-3
M. Wt: 156.56 g/mol
InChI Key: BAYTZPDBXASXLK-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO2 . It has an average mass of 156.566 Da and a monoisotopic mass of 155.997803 Da .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-hydroxybenzaldehyde is 1S/C7H5ClO2/c8-7-2-1-6 (10)3-5 (7)4-9/h1-4,10H . The SMILES string is Oc1ccc (Cl)c (C=O)c1 .


Physical And Chemical Properties Analysis

2-Chloro-5-hydroxybenzaldehyde has a molecular weight of 156.56 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 272.4±20.0 °C at 760 mmHg , and a flash point of 118.6±21.8 °C . The compound is solid at room temperature .

Scientific Research Applications

Pharmaceuticals

2-Chloro-5-hydroxybenzaldehyde is used as a raw material and intermediate in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds. However, specific applications in pharmaceuticals are not readily available in the search results.

Agrochemicals

This compound also finds its use in the agrochemical industry . It can be used as an intermediate in the synthesis of various agrochemicals. However, specific applications in agrochemicals are not readily available in the search results.

Dyestuff

2-Chloro-5-hydroxybenzaldehyde is used in the dyestuff industry . It can be used as an intermediate in the synthesis of various dyes. However, specific applications in dyestuff are not readily available in the search results.

Organic Synthesis

This compound is used as an important raw material and intermediate in organic synthesis . It can participate in various reactions such as free radical bromination, nucleophilic substitution, oxidation , and others. It can also be used in the synthesis of benzoxazoles .

Crystallography

The crystal structure of 5-chloro-2-hydroxybenzaldehyde has been studied and published . This can be useful in various fields of research including material science, pharmaceuticals, and others.

Material Science

While specific applications of 2-Chloro-5-hydroxybenzaldehyde in material science are not readily available in the search results, its properties and structure can be useful in the field .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYTZPDBXASXLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612086
Record name 2-Chloro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxybenzaldehyde

CAS RN

7310-94-3
Record name 2-Chloro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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